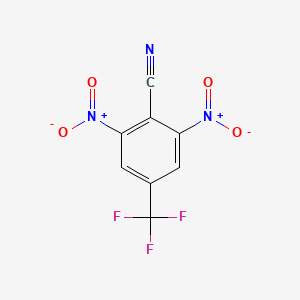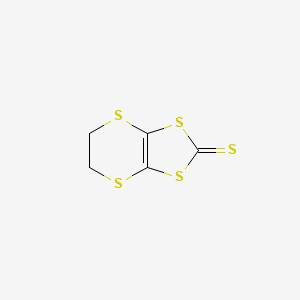
4-(Prop-2-yn-1-yl)morpholine
Übersicht
Beschreibung
4-(Prop-2-yn-1-yl)morpholine is a chemical compound with the CAS Number: 5799-76-8 and a molecular weight of 125.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 4-(Prop-2-yn-1-yl)morpholine involves the reaction of morpholine with potassium carbonate and propargyl bromide in methanol at 0℃ . The reaction is stirred for 4 hours, and the resulting white suspension is filtered, washed, and evaporated to yield a colorless oil .Molecular Structure Analysis
The linear formula of 4-(Prop-2-yn-1-yl)morpholine is C7H11NO . The exact mass is 125.084061 .Physical And Chemical Properties Analysis
4-(Prop-2-yn-1-yl)morpholine has a density of 1.0±0.1 g/cm3 . It has a boiling point of 168.1±25.0 °C at 760 mmHg . The compound is very soluble with a solubility of 35.3 mg/ml or 0.282 mol/l .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
“4-(Prop-2-yn-1-yl)morpholine” is a class of propargylamines, which have many pharmaceutical and biological properties . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . For example, rasagiline prevents apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Treatment of Type 1 Diabetes
Pargyline, a derivative of propargylamines, is also used for treating type 1 diabetes . It acts as an irreversible selective MAO-B inhibitor drug .
Cardiovascular Treatments
Pargyline is also used to treat cardiovascular complications associated with diabetes .
Cancer Treatments
Pargyline has been found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments .
Catalyst Development
“4-(Prop-2-yn-1-yl)morpholine” is used in catalyst development. Its unique structure allows for diverse applications, including catalyst development.
Materials Science Studies
This compound is also used in materials science studies. Its unique structure allows for diverse applications in this field.
Synthesis of Propargylamines
“4-(Prop-2-yn-1-yl)morpholine” is used in the synthesis of propargylamines . This process is of fundamental interest for the synthesis of pharmaceuticals .
Visible-light-induced Oxidative Formylation
“4-(Prop-2-yn-1-yl)morpholine” is used in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process affords the corresponding formamides in good yields under mild conditions .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-prop-2-ynylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDZHAQIKCVKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902929 | |
| Record name | NoName_3505 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5799-76-8 | |
| Record name | N-Propargylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5799-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

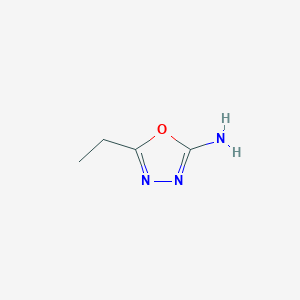
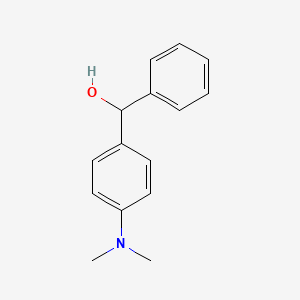
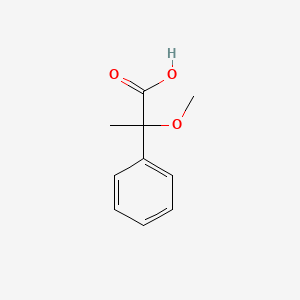
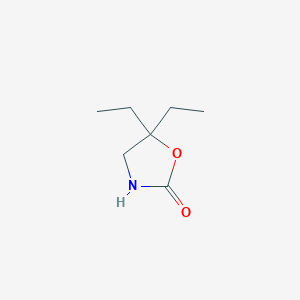
![2-Chloro-6-ethoxybenzo[d]thiazole](/img/structure/B1362606.png)

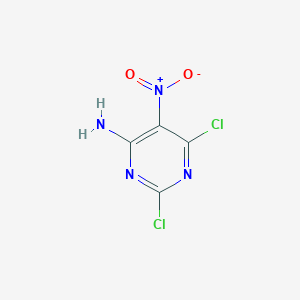
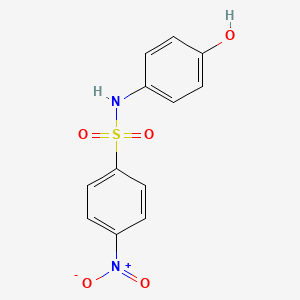

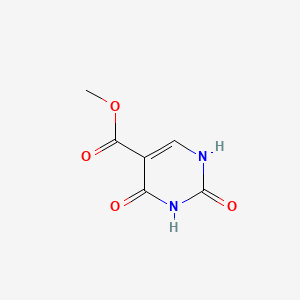
![5-[(4-Bromophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1362618.png)
![Benzyl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1362619.png)
